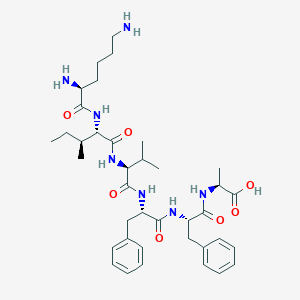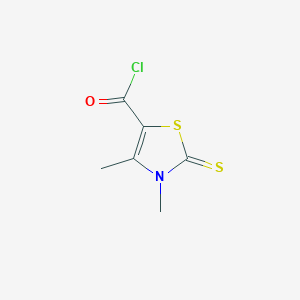![molecular formula C20H17N3S B14246922 N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine CAS No. 214416-76-9](/img/structure/B14246922.png)
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with two benzyl groups attached to the nitrogen and carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[3,2-D]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.
Applications De Recherche Scientifique
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its antitumor activity and potential as a kinase inhibitor.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it inhibits Mycobacterium tuberculosis bd oxidase by binding to the enzyme’s active site, thereby disrupting the bacterium’s energy metabolism . In cancer research, the compound acts as a kinase inhibitor, interfering with cell cycle regulation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives:
Thieno[3,2-D]pyrimidin-4-ones: These compounds have similar core structures but lack the benzyl groups, which may affect their biological activity.
Thieno[3,4-B]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings, leading to distinct chemical and biological properties.
Similar Compounds
- Thieno[3,2-D]pyrimidin-4-ones
- Thieno[3,4-B]pyridine derivatives
- Pyrrolo[3,2-D]pyrimidine derivatives
Propriétés
Numéro CAS |
214416-76-9 |
|---|---|
Formule moléculaire |
C20H17N3S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N,2-dibenzylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H17N3S/c1-3-7-15(8-4-1)13-18-22-17-11-12-24-19(17)20(23-18)21-14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,21,22,23) |
Clé InChI |
MSFKESDXNYAHJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=C(C(=N2)NCC4=CC=CC=C4)SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)

![2-Propanol, 1,1,1,3,3,3-hexafluoro-2-[[(2-methoxyethyl)amino]methyl]-](/img/structure/B14246863.png)



![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)

![N-{4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14246893.png)
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)



